(4S,5R)-oxane-2,4,5-triol
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Overview
Description
(4S,5R)-oxane-2,4,5-triol is a chiral compound with the molecular formula C5H10O4. It is a derivative of oxane, a six-membered ring ether, and contains three hydroxyl groups at the 2, 4, and 5 positions. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-oxane-2,4,5-triol typically involves the enantioselective ring-opening of cyclic ethers or the asymmetric reduction of corresponding ketones. One common method is the enantioselective reduction of 2,4,5-trihydroxy-2,5-dihydrofuran using chiral catalysts. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes such as epoxide hydrolases or alcohol dehydrogenases. These enzymes can selectively convert prochiral or racemic substrates into the desired enantiomer with high yield and purity. The process is typically carried out in aqueous media at ambient temperatures, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-oxane-2,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of 2,4,5-trioxane.
Reduction: Formation of 2,4,5-trihydroxyhexane.
Substitution: Formation of 2,4,5-trihalooxane.
Scientific Research Applications
(4S,5R)-oxane-2,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of (4S,5R)-oxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways[6][6].
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-oxane-2,4,5-triol: The enantiomer of (4S,5R)-oxane-2,4,5-triol with opposite stereochemistry.
2,4,5-trihydroxyhexane: A similar compound with an additional carbon atom in the ring.
2,4,5-trihydroxycyclohexane: A similar compound with a cyclohexane ring instead of an oxane ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable for asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The presence of multiple hydroxyl groups also enhances its reactivity and versatility in chemical transformations .
Properties
IUPAC Name |
(4S,5R)-oxane-2,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PYHARJCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](COC1O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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